

Comparative Analysis of HPLC Methods for the Quantification of 10-O-Vanilloylaucubin

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Compound of Interest

Compound Name: 10-O-Vanilloylaucubin

Cat. No.: B049866

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This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of **10-O-Vanilloylaucubin**, a significant iridoid glycoside. The following sections detail the experimental protocol and performance data to assist researchers, scientists, and drug development professionals in their analytical endeavors. Due to the limited availability of publicly accessible, direct cross-validation studies comparing multiple distinct HPLC methods for **10-O-Vanilloylaucubin**, this guide focuses on a thoroughly validated method and presents its performance characteristics.

Data Presentation: Method Performance

The performance of the HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameter	Performance Metric	Result
Linearity	Regression Equation	$y = 10.899x + 6.786$
Correlation Coefficient (r^2)	0.9998	
Linear Range	0.052 - 1.04 μg	
Precision	Intra-day RSD (%)	1.12
Inter-day RSD (%)	1.58	
Accuracy	Recovery (%)	
RSD (%)	1.63	98.75
Sensitivity	Limit of Detection (LOD)	0.01 μg
Limit of Quantitation (LOQ)	0.05 μg	

Experimental Protocol

A detailed methodology for the validated HPLC analysis of **10-O-Vanilloylaucubin** is provided below.

1. Instrumentation and Chromatographic Conditions:

- HPLC System: Agilent 1260 series liquid chromatograph equipped with a G1311C quaternary pump, G1329B autosampler, G1316A thermostatted column compartment, and G1315D diode array detector.
- Column: A C18 column (4.6 mm \times 250 mm, 5 μm).
- Mobile Phase: A gradient elution of methanol (A) and 0.1% formic acid in water (B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL .

- Column Temperature: 30°C.

2. Preparation of Standard Solutions:

- A stock solution of **10-O-Vanilloylaucubin** was prepared by dissolving the standard compound in methanol to a concentration of 1 mg/mL.
- Working standard solutions were prepared by diluting the stock solution with methanol to the desired concentrations for the calibration curve.

3. Sample Preparation:

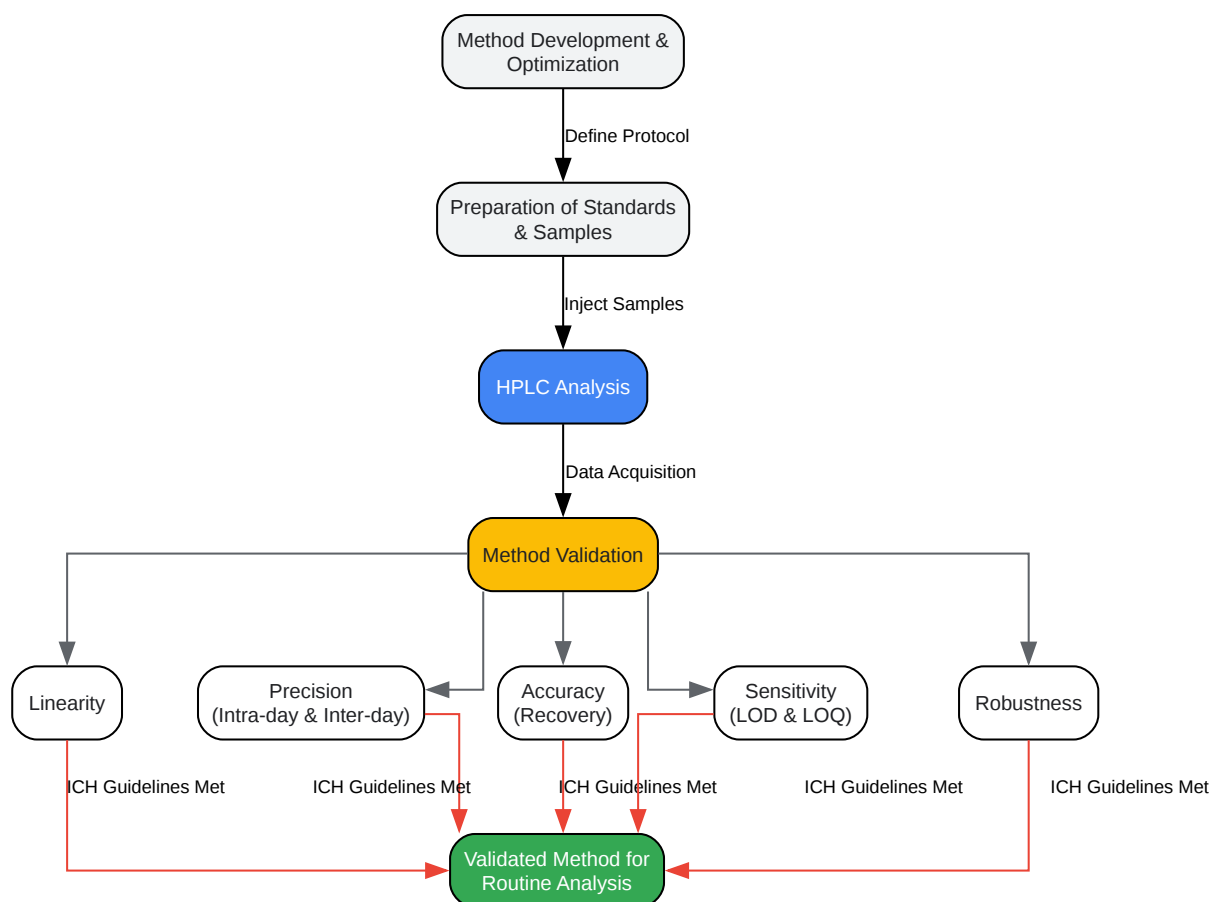
- The sample material (e.g., plant extract) was accurately weighed and extracted with methanol using ultrasonication.
- The extract was then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

4. Method Validation:

- Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve.
- Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).
- Accuracy: Determined by a recovery study, where a known amount of the standard was added to a sample, and the recovery percentage was calculated.
- LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for the analysis of **10-O-Vanilloylaucubin**.



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